molecular formula C58H69N6O28P3S4 B15138488 Sulfo-Cy5.5 dUTP

Sulfo-Cy5.5 dUTP

Cat. No.: B15138488
M. Wt: 1519.4 g/mol
InChI Key: RUTCTZMKMLKDSP-KKSIKWMVSA-N
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Description

Sulfo-Cy5.5 deoxyuridine triphosphate is a far-infrared fluorescent dye that contains a sulfonated Cyanine5.5 group. This compound is primarily used in scientific research for labeling nucleic acids, enabling the visualization of DNA and RNA in various biological and chemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cy5.5 deoxyuridine triphosphate involves the incorporation of a sulfonated Cyanine5.5 dye into the deoxyuridine triphosphate molecule. This process typically requires the use of specific reagents and conditions to ensure the successful attachment of the dye to the nucleotide. The reaction conditions often include controlled temperatures and pH levels to maintain the stability of the compound .

Industrial Production Methods

Industrial production of Sulfo-Cy5.5 deoxyuridine triphosphate involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the chemical structure and functionality of the final product. The compound is then purified and packaged under specific conditions to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5.5 deoxyuridine triphosphate primarily undergoes substitution reactions, where the sulfonated Cyanine5.5 group is incorporated into the deoxyuridine triphosphate molecule. This compound is also involved in enzymatic reactions during the labeling of nucleic acids .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Sulfo-Cy5.5 deoxyuridine triphosphate include various solvents, catalysts, and stabilizers. The reaction conditions often involve controlled temperatures, pH levels, and specific enzymatic conditions to ensure the successful incorporation of the dye into nucleic acids .

Major Products Formed

The major product formed from the reactions involving Sulfo-Cy5.5 deoxyuridine triphosphate is the labeled nucleic acid, which fluoresces under specific excitation and emission wavelengths. This allows for the visualization and analysis of DNA and RNA in various assays .

Scientific Research Applications

Sulfo-Cy5.5 deoxyuridine triphosphate is widely used in scientific research for its fluorescent properties. It is commonly used in:

    Chemistry: For labeling and detecting nucleic acids in various chemical assays.

    Biology: In molecular biology techniques such as polymerase chain reaction (PCR) and rolling circle amplification (RCA) to visualize DNA and RNA.

    Medicine: For diagnostic purposes, including the detection of specific genetic sequences and pathogens.

    Industry: In the development of diagnostic kits and research tools for various applications

Mechanism of Action

The mechanism of action of Sulfo-Cy5.5 deoxyuridine triphosphate involves its incorporation into nucleic acids during enzymatic reactions. The sulfonated Cyanine5.5 group allows the labeled nucleic acids to fluoresce under specific excitation and emission wavelengths, enabling their visualization and analysis. The molecular targets include DNA and RNA, and the pathways involved are primarily related to nucleic acid synthesis and amplification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cy5.5 deoxyuridine triphosphate is unique due to its far-infrared fluorescence, which allows for the detection of nucleic acids with minimal background interference. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C58H69N6O28P3S4

Molecular Weight

1519.4 g/mol

IUPAC Name

(2E)-3-[6-[[6-[3-[1-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-8-sulfo-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6-sulfonate

InChI

InChI=1S/C58H69N6O28P3S4/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72/h6,9-10,17-18,21-24,28-31,33,44-45,52,65H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H10-,59,60,61,66,67,68,69,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88)/t44?,45-,52-/m1/s1

InChI Key

RUTCTZMKMLKDSP-KKSIKWMVSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)[C@H]7CC([C@H](O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)C7CC(C(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C

Origin of Product

United States

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